molecular formula C8H7Cl2NO2 B061376 2-amino-2-(3,5-dichlorophenyl)acetic Acid CAS No. 179418-17-8

2-amino-2-(3,5-dichlorophenyl)acetic Acid

Cat. No.: B061376
CAS No.: 179418-17-8
M. Wt: 220.05 g/mol
InChI Key: GAQVGSJHXPYMCP-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dichlorobenzonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed to form 3,5-dichlorophenylacetic acid.

    Amination: Finally, the carboxylic acid group is converted to an amino group through a reductive amination process, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of 3,5-dichlorophenylglyoxylic acid.

    Reduction: Formation of 2-hydroxy-2-(3,5-dichlorophenyl)acetic acid.

    Substitution: Formation of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.

Comparison with Similar Compounds

    2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but with a single chlorine substitution.

    2-Amino-2-(3,5-dimethylphenyl)acetic acid: Similar structure with methyl groups instead of chlorine atoms.

    2-Amino-2-(3,5-difluorophenyl)acetic acid: Similar structure with fluorine atoms instead of chlorine.

Uniqueness: 2-Amino-2-(3,5-dichlorophenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobic interactions and may improve its binding affinity to certain molecular targets compared to its mono-substituted or non-halogenated analogs.

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQVGSJHXPYMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392291
Record name 2-amino-2-(3,5-dichlorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179418-17-8
Record name 2-amino-2-(3,5-dichlorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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